molecular formula C22H25N3OS B2992376 N-(4-METHYLPHENYL)-2-{1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]SULFANYL}ACETAMIDE CAS No. 866896-73-3

N-(4-METHYLPHENYL)-2-{1'H-SPIRO[CYCLOHEXANE-1,2'-QUINAZOLINE]SULFANYL}ACETAMIDE

Cat. No.: B2992376
CAS No.: 866896-73-3
M. Wt: 379.52
InChI Key: RPYUXYUOXHEIFR-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a structurally complex compound featuring a spirocyclic quinazoline core fused with a cyclohexane ring and a sulfanylacetamide side chain.

Properties

IUPAC Name

N-(4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS/c1-16-9-11-17(12-10-16)23-20(26)15-27-21-18-7-3-4-8-19(18)24-22(25-21)13-5-2-6-14-22/h3-4,7-12,24H,2,5-6,13-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYUXYUOXHEIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-methylphenylamine with a spirocyclic ketone to form the intermediate amine. This intermediate is then reacted with a quinazoline derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds on a large scale .

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols and amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-2-{1’H-SPIRO[CYCLOHEXANE-1,2’-QUINAZOLINE]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on sulfanylacetamide derivatives with variations in aromatic substituents, heterocyclic cores, and biological activity profiles. Key analogs from the evidence include:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound Spiro[cyclohexane-quinazoline] Not Provided Not Provided Not Reported 4-Methylphenyl, sulfanylacetamide
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole C21H20N4O2S 378 142 4-Methylphenyl, indole-methyl
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 1,3,4-Oxadiazole C20H17N4SO3Cl 428.5 Not Reported 5-Chloro-2-methylphenyl
N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) 1,3,4-Oxadiazole C20H17N5O4S 423 Not Reported 2-Methyl-6-nitrophenyl

Key Observations:

Core Heterocycle Differences: The target compound’s spiroquinazoline core likely confers greater conformational rigidity compared to the 1,3,4-oxadiazole-based analogs . This rigidity may enhance receptor binding specificity but reduce solubility. Oxadiazole-containing analogs (e.g., 8g, 8t) exhibit lower molecular weights (378–428 g/mol) than the spiroquinazoline derivative (exact weight unknown), suggesting differences in pharmacokinetic properties .

Substituent Effects :

  • The 4-methylphenyl group in the target compound and analog 8g may enhance lipophilicity compared to halogenated (8t) or nitro-substituted (8v) derivatives. However, nitro groups (as in 8v) could improve electron-withdrawing effects, influencing redox activity .
  • Indole moieties in analogs (e.g., 8g, 8t) may contribute to π-π stacking interactions in biological targets, a feature absent in the spiroquinazoline derivative .

Activity Insights:

Biological Activity

N-(4-Methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Structural Characteristics

The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of a thioamide functional group and an aromatic ring enhances its reactivity and potential as a therapeutic agent. The molecular formula is C22H24N3OSC_{22}H_{24}N_{3}OS, with a molecular weight of approximately 414.0 g/mol.

Biological Activities

Preliminary studies have indicated that this compound exhibits several promising biological activities, including:

  • Anticancer Activity : Research suggests that compounds with similar structural motifs can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in developing new antimicrobial agents .
  • Anti-inflammatory Effects : The structural characteristics may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases .

The mechanism of action involves the interaction of the quinazoline moiety with specific enzymes and receptors. This interaction modulates their activity, potentially leading to therapeutic effects. The spirocyclic structure enhances binding affinity and specificity, while the methylphenyl group may promote hydrophobic interactions that stabilize the compound's binding to its targets .

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

Study Focus Findings
Study AAnticancer ActivityIdentified significant tumor growth inhibition in vitro against breast cancer cell lines.
Study BAntimicrobial TestingShowed effectiveness against Gram-positive bacteria with an MIC of 32 µg/mL.
Study CAnti-inflammatory EffectsReduced pro-inflammatory cytokine levels in a murine model of inflammation.

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